

Shikonin's Therapeutic Potential in Glioblastoma Multiforme: A Technical Overview

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Compound of Interest		
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Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Its high degree of infiltration, cellular heterogeneity, and resistance to conventional therapies necessitate the exploration of novel therapeutic agents. Shikonin, a naphthoquinone compound isolated from the root of Lithospermum erythrorhizon, has emerged as a promising candidate due to its demonstrated anti-cancer properties in various malignancies. This technical guide provides an in-depth overview of the application of Shikonin in GBM cell lines, focusing on its mechanisms of action, effects on key signaling pathways, and detailed experimental protocols for its evaluation.

Core Mechanisms of Action

Shikonin exerts its anti-glioblastoma effects through a multi-pronged approach, primarily by inducing various forms of programmed cell death, including apoptosis, necroptosis, and autophagy. Furthermore, it significantly impedes the migratory and invasive capabilities of GBM cells.

Induction of Programmed Cell Death

Apoptosis: Shikonin treatment has been shown to induce apoptosis in a dose- and time-dependent manner in several GBM cell lines, including U87MG, U251, T98G, and A172.[1] This



process is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[2]

Necroptosis: Beyond apoptosis, Shikonin can trigger necroptosis, a form of programmed necrosis, in glioma cells. This is particularly relevant as some cancer cells can evade apoptosis. Shikonin-induced necroptosis is often mediated by the upregulation of Receptor-Interacting Protein Kinase 1 (RIPK1).[1]

Autophagy: The role of autophagy in Shikonin-treated GBM cells is complex. While some studies suggest Shikonin can induce autophagy, others indicate that inhibiting autophagy can enhance Shikonin-induced cell death, suggesting a protective role for autophagy in this context.[2]

Inhibition of Migration and Invasion

A critical aspect of GBM's malignancy is its high invasiveness. Shikonin has been demonstrated to significantly inhibit the migration and invasion of GBM cells.[3][4][5][6] This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[4][5][6]

Quantitative Effects of Shikonin on GBM Cell Lines

The efficacy of Shikonin varies across different GBM cell lines and treatment conditions. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of Shikonin in GBM Cell Lines

Cell Line	Time Point (h)	IC50 (μM)	Reference
U251	24	14.29	[7]

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.

Table 2: Shikonin-Induced Apoptosis in GBM Cell Lines



Cell Line	Shikonin Concentration (µM)	Treatment Duration (h)	Apoptotic Cells (%)	Reference
U251	0.5	24	Increased vs. Control	[8]
1.0	24	Increased vs. Control	[8]	
2.0	24	Increased vs. Control	[8]	
4.0	24	Increased vs. Control	[8]	
U251	12.0	24	49.15	[1]
U87	12.0	24	37.67	[1]
T98G	12.0	24	60.97	[1]
A172	12.0	24	27.27	[1]

Table 3: Shikonin-Mediated Inhibition of GBM Cell

Migration and Invasion

Cell Line	Assay	Shikonin Concentration	Effect	Reference
U87	Scratch Wound- Healing	Dose-dependent	Reduced Migration	[3][9]
U87	Transwell Assay	Dose-dependent	Reduced Invasion	[3][9]
U251	Transwell Assay	2.5, 5.0, 7.5 μM	Significantly Reduced Migration & Invasion	[4][5][6]



Table 4: Modulation of Key Proteins and Genes by Shikonin in GBM Cells

Target	Effect	Cell Line(s)	Reference
Proteins			
p-PI3K	 Downregulation	U87, U251	[9]
p-Akt	Downregulation	U87, U251	[9]
CD147	Downregulation	U251, U87MG	[8]
ZEB1	Downregulation	U87	[9]
N-cadherin	Downregulation	U87	[9]
Vimentin	Downregulation	U87	[9]
Snail	Downregulation	U87	[9]
MMP-2	Downregulation	U87, U251	[4][6]
MMP-9	Downregulation	U87, U251	[4][6]
RIPK1	Upregulation	C6, U87	[1]
p53	Upregulation	U87	[9]
Genes			
miR-361-5p	Upregulation	U87	[9]

Key Signaling Pathways Modulated by Shikonin in GBM

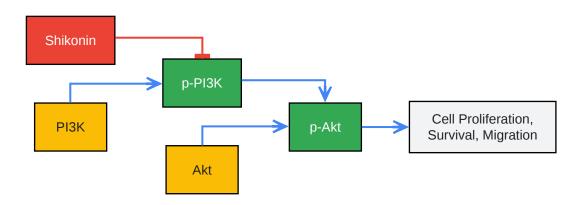
Shikonin's anti-cancer effects are orchestrated through the modulation of several critical signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. In GBM, this pathway is often hyperactivated. Shikonin has been



shown to inhibit the phosphorylation of both PI3K and Akt, thereby downregulating this prosurvival pathway and promoting apoptosis.[9]



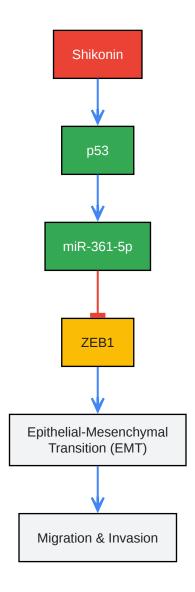
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Shikonin inhibits the PI3K/Akt signaling pathway.

p53/miR-361-5p/ZEB1 Signaling Axis

Recent studies have elucidated a novel mechanism involving the tumor suppressor p53, microRNA-361-5p (miR-361-5p), and the transcription factor Zinc Finger E-box Binding Homeobox 1 (ZEB1). Shikonin upregulates p53, which in turn promotes the transcription of miR-361-5p.[9] Elevated levels of miR-361-5p then lead to the suppression of ZEB1, a key driver of the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[9] By inhibiting ZEB1, Shikonin effectively reverses EMT, thereby reducing the migratory and invasive potential of GBM cells.[9]





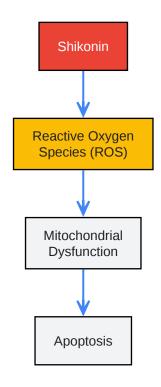
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Shikonin modulates the p53/miR-361-5p/ZEB1 axis.

Reactive Oxygen Species (ROS) Generation

A significant component of Shikonin's mechanism of action is the induction of oxidative stress through the generation of ROS.[8] This increase in intracellular ROS can lead to DNA damage, lipid peroxidation, and mitochondrial membrane potential collapse, ultimately triggering apoptotic cell death.





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Shikonin induces apoptosis via ROS generation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of Shikonin on GBM cell lines.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of Shikonin on the proliferation of GBM cells.

Materials:

- GBM cell lines (e.g., U87MG, U251)
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- Shikonin stock solution (dissolved in DMSO)



- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Seed GBM cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 μ L of complete medium and incubate overnight.
- Prepare serial dilutions of Shikonin in complete medium.
- Replace the medium in the wells with 100 μL of medium containing different concentrations
 of Shikonin. Include a vehicle control (DMSO) and a blank control (medium only).
- Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
- Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control.

Transwell Migration and Invasion Assay

This assay evaluates the effect of Shikonin on the migratory and invasive potential of GBM cells.

Materials:

- GBM cell lines
- Serum-free medium and medium with 10% FBS
- 24-well Transwell inserts (8 μm pore size)
- Matrigel (for invasion assay)
- Shikonin



- Cotton swabs
- Methanol for fixation
- · Crystal violet for staining

Procedure:

- For the invasion assay, coat the upper surface of the Transwell inserts with diluted Matrigel and allow it to solidify.
- Harvest GBM cells and resuspend them in serum-free medium containing different concentrations of Shikonin.
- Add 200 μL of the cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of the Transwell insert.
- Add 600 μL of medium containing 10% FBS (as a chemoattractant) to the lower chamber.
- Incubate for 24-48 hours.
- Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
- Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
- Stain the cells with crystal violet.
- Count the stained cells in several random fields under a microscope.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins in response to Shikonin treatment.

Materials:

GBM cells



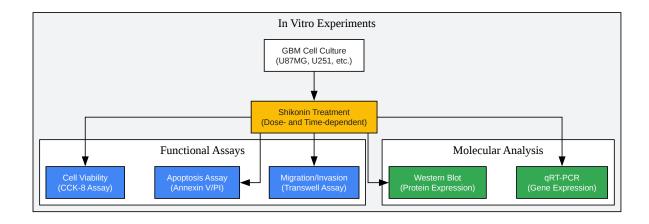
- Shikonin
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-ZEB1, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL detection reagent

Procedure:

- Treat GBM cells with various concentrations of Shikonin for the desired time.
- Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
- Separate equal amounts of protein (e.g., 20-40 μg) by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an ECL detection system.
- Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).



Experimental Workflow Visualization



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A typical experimental workflow for evaluating Shikonin.

Conclusion and Future Directions

Shikonin demonstrates significant therapeutic potential against glioblastoma multiforme by inducing multiple forms of programmed cell death and inhibiting cell migration and invasion. Its ability to modulate key signaling pathways, such as PI3K/Akt and the p53/miR-361-5p/ZEB1 axis, underscores its multifaceted anti-cancer activity. The data presented in this technical guide provide a solid foundation for further preclinical and clinical investigations. Future research should focus on optimizing drug delivery systems to enhance its bioavailability and blood-brain barrier penetration, as well as exploring synergistic combinations with existing GBM therapies to improve treatment outcomes.

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